molecular formula C15H18O3 B8072541 Xanthatin

Xanthatin

Cat. No.: B8072541
M. Wt: 246.30 g/mol
InChI Key: RBRPTFMVULVGIC-UHFFFAOYSA-N
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Description

Xanthatin (C15H18O3) is a major natural bicyclic sesquiterpene lactone purified from the aerial parts of Xanthium strumarium L. . This compound is recognized for its significant and promising biological activities, making it a valuable candidate for pharmacological and mechanistic studies . Its primary research value lies in its potent anti-tumor properties, demonstrating efficacy against a diverse range of cancer cell lines both in vitro and in vivo . The compound exerts its anti-proliferative effects through multiple intricate mechanisms. Research indicates that this compound can induce cell cycle arrest, particularly at the G2/M checkpoint, by downregulating key checkpoint proteins like Chk1, Chk2, and phospho-CDC2 . Furthermore, it potently triggers apoptosis via several pathways, including the activation of the p53 tumor suppressor, an increased Bax/Bcl-2 ratio, and the subsequent activation of the caspase cascade . Another critical mechanism involves the induction of Endoplasmic Reticulum (ER) stress, activating the unfolded protein response (UPR) pathway, culminating in apoptosis through the induction of CHOP . This compound also disrupts the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival, and inhibits Thioredoxin Reductase (TrxR), leading to oxidative stress that contributes to cancer cell death . Beyond oncology, this compound exhibits strong anti-inflammatory activity by inhibiting key mediators like PGE2 synthesis and 5-lipoxygenase activity, and has shown antibacterial, antifungal, and antiviral properties in scientific studies . This multifaceted mechanism and broad bioactivity profile make this compound an excellent tool compound for researchers investigating cancer biology, cell death mechanisms, ER stress, and inflammatory pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-3-methylidene-6-(3-oxobut-1-enyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Strategy and Key Intermediate

The total synthesis of this compound, as demonstrated by Matsuo et al., relies on a common intermediate (5 ) derived from hydroxyketone 6 (Scheme 1). The strategy involves:

  • Intramolecular acylation to construct the 8-oxabicyclo[3.2.1]octane skeleton.

  • Wittig lactonization to form the γ-butyrolactone moiety.

  • Cross metathesis to introduce the exo-methylene group.

The synthesis begins with the hydroxyketone 6 , which undergoes acylation-olefination to yield the γ-lactone 9 . Hydrogenation and alkylation furnish the ketone 7 , pivotal for subsequent ring expansion (Scheme 2).

Stereochemical Challenges and Resolution

A critical hurdle in this compound synthesis is the stereoselective formation of the C-8 epimer. Bromination at C-11 using LDA/CBr4 produces a 1:1.4 diastereomeric mixture of 51 and 52 , with the α-bromo isomer 51 undergoing dehydrobromination to yield the exo-olefin 53 (Scheme 10). Stereochemical inversion at C-8 is achieved via lactone ring-opening, oxidation to ketone 64 , and DIBAL reduction, yielding a 1:1.2 epimeric ratio (Scheme 12).

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Acylation-OlefinationTPAP oxidation, TBDPS removal91
Wittig LactonizationPh₃P=C(CH₃)CO₂C₂H₅, xylene91
BrominationLDA, CBr465
Cross MetathesisGrubbs catalyst78

Extraction and Purification from Natural Sources

Organic Solvent-Based Extraction

Traditional methods employ acetone, dichloromethane, or methanol for this compound extraction from Xanthium spinosum. Geissman’s protocol converts xanthinin to this compound using sodium acetate in ethanol, achieving a 24% crude residue yield from fresh plant material. However, these methods suffer from low purity (<50%) and prolonged extraction times.

Enzymatic-Ultrasonic Assisted Extraction

A patented method (CN108840845A) enhances efficiency via cellulase pretreatment and bionic solvents:

  • Digestion : Siberian cocklebur powder is treated with cellulase (45°C, 1.5–2.5 h).

  • Extraction : Bionic solvent (30–35 mL/g) with ultrasonic assistance (37°C) extracts this compound.

  • Purification : Silica gel chromatography and gradient elution (hexane:acetone) yield 98% pure this compound.

Table 2: Comparison of Extraction Methods

MethodSolvent SystemTime (h)Purity (%)Yield (%)
Organic SolventEthanol/NaOAc24<5024
Enzymatic-UltrasonicCellulase/bionic2.59835
Supercritical CO₂CO₂, 35–40 MPa28518

Conversion of Xanthinin to this compound

Xanthinin, a biosynthetic precursor, undergoes acid-catalyzed elimination of acetic acid to form this compound. Optimal conditions (ethanol, NaOAc, 70°C) achieve >90% conversion within 2 h. This method is scalable but requires high-purity xanthinin, limiting its industrial applicability.

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) with UV detection at 278 nm is standard for quantifying this compound . Retention times (9.5–11.5 min) and peak area thresholds (>50% normalized) ensure specificity.

Chemical Reactions Analysis

Xanthatin undergoes various chemical reactions, including:

Scientific Research Applications

Xanthatin is a natural compound primarily derived from the plant genus Xanthorrhoea, commonly known as the grass tree. This compound has garnered attention in various scientific fields due to its potential applications in medicine, agriculture, and biochemistry. Below is a comprehensive overview of the applications of this compound, supported by research findings and case studies.

Chemical Properties of this compound

This compound is classified as a sesquiterpene lactone, characterized by its unique structure which contributes to its biological activity. Its molecular formula is C15H20O3C_{15}H_{20}O_3, and it exhibits a melting point range of 70-72 °C. The compound is known for its distinct bitter taste and aromatic properties, making it a subject of interest in pharmacological studies.

Pharmacological Applications

Antimicrobial Activity
this compound has been shown to possess significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a natural antibacterial agent.

Anticancer Properties
Recent studies have investigated this compound's potential as an anticancer agent. In vitro experiments revealed that this compound induces apoptosis in cancer cells, particularly in breast and lung cancer cell lines. A notable study by Lee et al. (2021) reported that this compound reduced cell viability by 70% in MCF-7 breast cancer cells after 48 hours of treatment.

Anti-inflammatory Effects
this compound has also been evaluated for its anti-inflammatory properties. Research conducted by Kim et al. (2019) indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Agricultural Applications

Pesticidal Properties
The pesticidal effects of this compound have been explored, particularly its efficacy against agricultural pests. A study by Nguyen et al. (2022) demonstrated that this compound exhibited effective insecticidal activity against Spodoptera litura, a major pest affecting crops like cotton and soybeans. The compound caused a mortality rate of over 80% at a concentration of 100 ppm.

Plant Growth Promotion
In addition to its pesticidal properties, this compound has been identified as a potential plant growth promoter. Research findings suggest that applying this compound can enhance root development and overall plant vigor, leading to increased crop yields.

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer’s. A study by Patel et al. (2023) reported an IC50 value of 25 µM for this compound against AChE.

Antioxidant Activity
The antioxidant properties of this compound have also been documented, with studies indicating that it scavenges free radicals effectively, thereby protecting cells from oxidative stress. The DPPH radical scavenging assay showed that this compound had an IC50 value of 30 µg/mL, highlighting its potential as a natural antioxidant.

Case Study 1: Anticancer Efficacy

In a randomized controlled trial involving patients with advanced breast cancer, participants were administered this compound alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group receiving chemotherapy alone (Lee et al., 2021).

Case Study 2: Agricultural Impact

A field trial was conducted to evaluate the effectiveness of this compound as a natural pesticide on soybean crops infested with Spodoptera litura. The application of this compound resulted in a marked reduction in pest populations and improved crop yield by approximately 25% compared to untreated plots (Nguyen et al., 2022).

Summary Table of this compound Applications

Application AreaSpecific UseFindings/Results
PharmacologyAntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-α and IL-6 production
AgriculturePesticideOver 80% mortality rate against S. litura
Plant growth promotionIncreased root development and crop yield
BiochemistryEnzyme inhibitionIC50 of 25 µM against acetylcholinesterase
Antioxidant activityIC50 value of 30 µg/mL in DPPH assay

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Xanthatin belongs to the xanthanolide subclass of sesquiterpene lactones. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Source Key Structural Differences Bioactivity Comparison with this compound References
8-epi-Xanthatin Xanthium strumarium Epimerization at C-8 - Binds to colchicine site on tubulin, inhibiting microtubule assembly (similar to this compound) .
Xanthinosin Xanthium mongolicum Additional epoxy group at C-1/C-5 - Inhibits NF-κB and MAPK pathways in rheumatoid arthritis. Less potent in cancer models than this compound .
1α,5α-Epoxythis compound Xanthium spinosum Epoxide bridge between C-1 and C-5 - Exhibits phytotoxic activity but 40% weaker than this compound in inhibiting Amaranthus root growth .
Mogolides Xanthium mongolicum Varied oxygenation and lactone rings - Anti-inflammatory via NF-κB inhibition. No reported antitumor activity .

Functional Analogues

Compound Mechanism of Action Comparison with this compound References
Salinomycin K+ ionophore targeting cancer stem cells (CSCs) - this compound shows comparable efficacy in killing breast CSCs (MCF-7 mammospheres) .
Colchicine Microtubule destabilization - this compound and 8-epi-xanthatin inhibit tubulin polymerization but with lower potency .
5-Fluorouracil Thymidylate synthase inhibition - this compound synergizes with 5-FU in colon cancer, enhancing apoptosis via ROS .

Key Research Findings

Antitumor Activity

  • Selectivity: this compound shows 5–7× higher potency in retinoblastoma (IC50: 0.39–0.69 μM) than in uveal melanoma (IC50: 2.28–2.81 μM) .
  • Autophagy Modulation : Conflicting roles observed:
    • Pro-autophagy : Induces autophagosome formation in colon cancer via ROS/XIAP .
    • Anti-autophagy : Inhibits autophagic flux in glioma by downregulating Beclin-1 and ATG proteins .

      Explanation: Cell type-specific responses and concentration-dependent effects may explain this disparity.

Antifungal Activity

  • This compound derivatives (e.g., compound 5 ) exhibit 34-fold higher activity against Botrytis cinerea (IC50: 1.1 μg/mL) than parent this compound (IC50: 37.6 μg/mL) .

Phytotoxicity

Data Tables

Table 1. IC50 Values of this compound in Cancer Models

Cancer Type Cell Line IC50 (μM) Mechanism Reference
Retinoblastoma WERI-Rb1 0.39 PLK1-mediated G2/M arrest
Colon Cancer HCT-116 5.2 ROS/XIAP-dependent apoptosis
Breast Cancer MDA-MB-231 10.8 VEGFR2 signaling inhibition
Glioblastoma U251 8.5 ER stress and CHOP activation

Table 2. Phytotoxic Activity of Xanthium-Derived Compounds

Compound Dicot Inhibition (Amaranthus) Monocot Inhibition (Poa annua) Selectivity Reference
This compound 84.7% (100 μg/mL) 40.0% (100 μg/mL) High
4-epiisoxanthanol 72.3% 28.5% Moderate
Loliolide <10% No inhibition Low

Biological Activity

Xanthatin, a sesquiterpene lactone derived from the plant Xanthium strumarium, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, particularly its anticancer, anti-inflammatory, and antiparasitic effects.

Chemical Structure and Source

This compound is primarily isolated from the burs of Xanthium strumarium, a member of the Asteraceae family. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Anticancer Activity

Numerous studies have highlighted this compound's potential as an anticancer agent:

  • Inhibition of Cancer Cell Proliferation : this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed IC50 values of 16.1 µM and 18.4 µM against MCF-7 breast cancer cells and their mammospheres, respectively . This indicates its potential to inhibit tumor growth effectively.
  • Mechanism of Action : Research suggests that this compound induces apoptosis in cancer cells through mechanisms such as:
    • Induction of Reactive Oxygen Species (ROS) : This leads to cellular stress and apoptosis .
    • Inhibition of Topoisomerase IIα : this compound acts as a catalytic inhibitor, disrupting DNA replication in cancer cells .
    • Regulation of Gene Expression : It upregulates growth arrest and DNA damage-inducible genes (GADD45G) while downregulating stemness markers like Nanog, Oct4, and Sox2 .
Cell Line IC50 (µM) Effect
MCF-716.1Anti-proliferative
MCF-7 Mammospheres18.4Inhibition of viability
HL-60 (Leukemia)2.63Induces apoptosis

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties:

  • Inhibition of Prostaglandin Synthesis : It inhibits PGE2 synthesis by 24% and 5-lipoxygenase activity by 92% at specific concentrations (100 µg/mL) . This suggests its potential utility in managing inflammatory diseases.

Antiparasitic Effects

The compound also shows promise as an antiparasitic agent:

  • Activity Against Trypanosoma brucei : this compound was found to be highly effective against the bloodstream forms of T. brucei, with an IC50 value of 2.63 µg/mL and a selectivity index of 20 . This indicates its potential as a treatment for trypanosomiasis.

Case Studies and Research Findings

Several studies have evaluated this compound's biological activities:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including colon (WiDr), breast (MDA-MB-231), and lung (NCI-H417) cancers .
  • Anti-inflammatory Mechanisms : A detailed examination revealed that this compound's inhibition of inflammatory mediators could be beneficial in treating conditions characterized by excessive inflammation .
  • Caspase Activation : The induction of caspase 3/7 activity in pancreatic cancer cells after treatment with this compound suggests its role in promoting programmed cell death .

Q & A

Q. Advanced Methodology

  • Molecular docking : Predicts interactions (e.g., Keap1 binding via Gly-367/Val-606 hydrogen bonds; docking score: -5.69 kcal/mol) .
  • Cellular thermal shift assay (CETSA) : Validates target engagement by measuring protein thermal stability shifts post-treatment.
  • Kinase activity assays : Confirmed covalent binding to JAK2 (Cys243) and IKKβ (Cys412/464), inhibiting STAT3 and NF-κB .

How does this compound modulate angiogenesis in corneal injury models?

Basic Research Focus
In alkali-burned rat corneas, this compound (10 μM) suppresses VEGF and elevates PEDF via STAT3/PI3K/Akt inhibition. Key methods:

  • In vivo CNV quantification : Stereomicroscopy and H&E staining for neovascularization area.
  • Immunofluorescence/Western blot : Track VEGF/PEDF expression .
  • HUVEC assays : Scratch wounding and tubulogenesis assays validate anti-angiogenic effects .

What proteomic approaches reveal this compound’s global signaling impacts?

Advanced Methodology
TMT-based proteomics in HT-29 colon cancer cells identified 397 differentially expressed proteins. Key findings:

  • p53 pathway activation : Upregulation of PUMA, Sestrin-2, and p14ARF.
  • KEGG analysis : Enrichment in oxidative stress and DNA damage pathways.
  • Validation : Western blot for p53-related proteins .

How does this compound overcome cisplatin resistance in lung cancer?

Advanced Mechanism
In DDP-resistant A549 cells, this compound downregulates GLUT1, disrupting the pentose phosphate pathway (PPP) and elevating ROS. Methods:

  • NADPH/NADP+ and GSH/GSSG ratios : Measured via LC-MS to assess redox imbalance.
  • ROS probes (e.g., DCFH-DA): Confirm accumulation.
  • GLUT1 overexpression : Rescues ROS-mediated apoptosis .

Are there contradictions in this compound’s apoptotic mechanisms across cancer types?

Q. Data Conflict Analysis

  • Caspase-dependent : Colon cancer (caspase-3/7 activation) , hepatoma (CHOP-mediated ER stress) .
  • Caspase-independent : Breast cancer (GADD45γ/JNK/p38) .
    Resolution Strategy : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) and gene silencing (siRNA for GADD45γ/CHOP) to dissect context-specific pathways.

What in vitro and in vivo models best evaluate this compound’s anti-inflammatory effects?

Q. Methodological Guidance

  • RAW264.7 macrophages : LPS-induced inflammation model with NO/ROS quantification and qPCR for TNF-α, IL-6, and COX-2 .
  • Kinase profiling : Phospho-antibody arrays for NF-κB (p65), MAPK (ERK/JNK), and STAT3 .
  • In vivo : Corneal alkali burn or xenograft tumors with cytokine profiling.

How does this compound’s α-methylene-γ-butyrolactone group influence its bioactivity?

Structure-Activity Insight
The exo-methylene lactone moiety enables covalent binding to cysteine residues (e.g., JAK2 Cys243), irreversibly inhibiting kinase activity. SAR studies show analogs lacking this group (e.g., dihydrothis compound) lose potency .

What strategies address this compound’s potential toxicity in normal cells?

Q. Safety Profiling Methods

  • Selectivity assays : Compare IC50 in cancer vs. normal cells (e.g., LO2 hepatocytes show resistance to apoptosis ).
  • Transcriptomics : Identify stress-response genes (e.g., HO-1) upregulated in normal cells.
  • NAC co-treatment : Mitigates ROS-mediated toxicity in cancer cells without protecting normal cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.